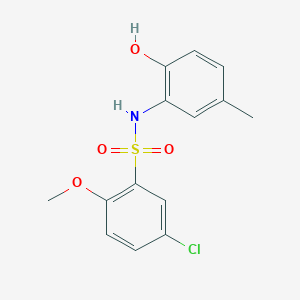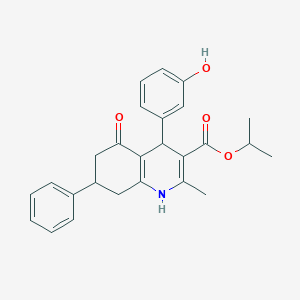
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is widely used in clinical practice as a pain reliever and anti-inflammatory agent. However,
作用機序
The mechanism of action of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects. It can reduce inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots. Additionally, it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a high degree of purity, which makes it suitable for biochemical and cell-based assays. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in some assays.
将来の方向性
There are several future directions for the scientific research application of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide. One of the areas of interest is the development of new analogs of Celecoxib with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of Celecoxib in cancer treatment. Additionally, the use of Celecoxib in combination with other drugs for cancer treatment is an area of active research. Finally, the use of Celecoxib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is also an area of interest for future research.
Conclusion:
In conclusion, this compound has significant scientific research application beyond its clinical usage. Its mechanism of action involves the inhibition of COX-2 enzyme, which makes it suitable for the treatment of various diseases, including cancer. Although it has some limitations, its advantages make it a useful tool for lab experiments. Finally, there are several future directions for the scientific research application of this compound, which makes it an exciting area of research.
合成法
The synthesis method of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a multistep process. The first step involves the reaction of 2-amino-5-chlorobenzenesulfonamide with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The second step involves the methylation of the hydroxyl group of the intermediate with dimethyl sulfate to obtain the final product.
科学的研究の応用
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research. One of the significant research areas is cancer treatment. Studies have shown that Celecoxib can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. The mechanism of action of Celecoxib in cancer treatment involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in cancer cells. COX-2 inhibition leads to the suppression of prostaglandin synthesis, which is responsible for inflammation and tumorigenesis.
特性
IUPAC Name |
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-9-3-5-12(17)11(7-9)16-21(18,19)14-8-10(15)4-6-13(14)20-2/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMCUDZSGBLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)
![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)


![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)
![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
